Nylidrin hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du chlorhydrate de nylidrin implique la réaction de la 4-phénylbutan-2-amine avec la 4-hydroxyphénylacétone dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et une température contrôlée pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Le chlorhydrate de nylidrin subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate de nylidrin en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques.

Applications de recherche scientifique

Le chlorhydrate de nylidrin a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des vasodilatateurs et de leurs effets sur le flux sanguin.

Mécanisme d'action

Le chlorhydrate de nylidrin agit principalement par stimulation des récepteurs bêta. Il provoque une vasodilatation périphérique, un effet inotrope positif et une augmentation du volume gastrique du suc gastrique. Ce médicament agit en dilatant les vaisseaux sanguins pour aider à augmenter le flux sanguin, améliorant ainsi la circulation dans tout le corps, y compris les extrémités et le système nerveux central .

Applications De Recherche Scientifique

Pharmacological Mechanism

Nylidrin hydrochloride functions as a beta-adrenergic agonist, stimulating beta-receptors to induce vasodilation. This action increases blood flow to ischemic tissues while generally maintaining stable blood pressure levels. The drug has been shown to improve cardiac output and cerebral blood flow, making it relevant in treating conditions associated with poor circulation .

2.1. Peripheral Vascular Disorders

Nylidrin is indicated for various peripheral vascular disorders, including:

- Raynaud's Disease : It helps alleviate symptoms by improving blood flow to the extremities.

- Thromboangiitis Obliterans : The drug promotes healing in affected tissues.

- Thrombophlebitis : It aids in reducing pain and swelling associated with this condition.

Clinical studies have demonstrated that nylidrin can enhance walking ability and promote the healing of trophic ulcers in patients with peripheral vascular diseases .

2.2. Cognitive Impairment

Recent studies indicate that nylidrin may benefit geriatric patients suffering from cognitive impairments associated with aging. A double-blind study involving 60 patients showed that a daily dosage of 24 mg resulted in significant improvements in cognitive function over both short-term (3 months) and long-term (9 months) periods . The Sandoz Clinical Assessment Geriatric Scale was utilized to measure efficacy, revealing notable enhancements in daily living activities and social interactions among participants receiving nylidrin compared to those on placebo .

2.3. Antiviral Properties

Emerging research has identified nylidrin as a potential antiviral agent against influenza A virus. In vitro and in vivo studies demonstrated that nylidrin not only mitigated weight loss due to viral infection but also improved survival rates in infected mice . This suggests a novel application for nylidrin beyond its traditional uses, warranting further investigation into its antiviral mechanisms.

3.1. Efficacy in Geriatric Patients

A study evaluated the safety and effectiveness of this compound in elderly patients with mild to moderate cognitive impairment. After a placebo washout period, patients were administered either nylidrin or placebo for 12 weeks. Results indicated significant improvements in cognitive function, emotional stability, and physical health without notable side effects .

3.2. Peripheral Vascular Disease Management

In another study focusing on patients with peripheral vascular disease, nylidrin was found to enhance walking distance significantly compared to baseline measurements after treatment initiation . This improvement underscores its utility in managing symptoms related to poor peripheral circulation.

Limitations and Regulatory Status

Despite its potential benefits, this compound has faced regulatory challenges. The FDA has withdrawn it from the U.S. market due to insufficient evidence supporting its effectiveness for certain indications like cerebral ischemia and cerebral arteriosclerosis . This highlights the importance of ongoing research to validate its efficacy across various applications.

Data Summary Table

Mécanisme D'action

Nylidrin hydrochloride acts mainly by beta-receptor stimulation. It causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. This medication works by dilating blood vessels to help increase blood flow, improving circulation throughout the body, including the extremities and central nervous system .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de nylidrin est similaire à d'autres agonistes bêta-adrénergiques tels que le chlorhydrate d'isoxsuprine et le chlorhydrate de ritodrine. Il est unique en son genre par ses applications spécifiques et son efficacité dans le traitement des troubles vasculaires périphériques et des déficiences cognitives. Des composés similaires comprennent :

Chlorhydrate d'isoxsuprine : Un autre vasodilatateur utilisé pour traiter des conditions similaires.

Chlorhydrate de ritodrine : Principalement utilisé comme agent tocolytique pour prévenir le travail prématuré.

Le chlorhydrate de nylidrin se distingue par sa stimulation spécifique des récepteurs bêta et ses applications dans les déficiences vasculaires et cognitives.

Activité Biologique

Nylidrin hydrochloride is a beta-adrenergic agonist primarily used for its vasodilatory effects. It has been studied for various therapeutic applications, including the treatment of peripheral vascular disorders and cognitive impairments in geriatric patients. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and relevant case studies.

This compound acts mainly through beta-receptor stimulation , particularly on the β2-adrenergic receptors. The binding of nylidrin to these receptors leads to:

- Vasodilation : It dilates arterioles, increasing blood flow to ischemic tissues while maintaining stable blood pressure levels .

- Cardiac Output : Nylidrin enhances cardiac output by decreasing total peripheral resistance and directly affecting heart tissue .

- Gastric Acid Secretion : It has been noted to increase gastric acid volume, which may influence digestive processes .

The drug's ability to improve blood circulation has made it a candidate for treating conditions like night leg cramps, ulcers, and certain mental disorders .

Efficacy in Geriatric Patients

A double-blind study assessed the effectiveness of this compound in 60 elderly patients experiencing mild to moderate cognitive, emotional, and physical impairments. The study employed various scales to evaluate efficacy:

- Sandoz Clinical Assessment Geriatric (SCAG) Scale

- Hamilton Psychiatric Rating Scale for Depression

Results indicated significant improvements in symptom severity among patients treated with nylidrin compared to those receiving a placebo. Notably, no significant adverse effects were reported, underscoring the drug's safety profile in this demographic .

Impact on Visual Acuity

This compound has also been investigated for its effects on optic atrophy. In a study involving retrobulbar administration, 38.78% of test eyes showed improvement in visual acuity following treatment with nylidrin. This suggests potential applications in ocular conditions where blood flow enhancement may be beneficial .

Study on Cognitive Impairment

In another clinical trial focusing on cognitive impairment in elderly patients, nylidrin was shown to improve daily living activities and social interactions over a 12-month period. This long-term study highlighted the drug's potential benefits beyond immediate symptom relief .

Antiviral Activity

Recent research has uncovered an intriguing aspect of nylidrin’s biological activity: its antiviral properties against influenza A virus. In vitro studies demonstrated that nylidrin inhibits viral replication by targeting hemagglutinin-mediated membrane fusion, thereby blocking an essential step in the viral life cycle. This finding opens avenues for exploring nylidrin as a therapeutic agent against viral infections .

Summary of Biological Activities

Propriétés

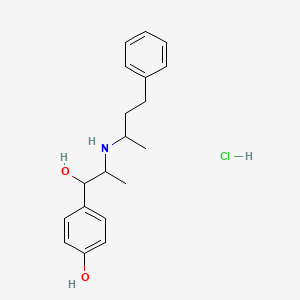

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHABUMMDMAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957360 | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

849-55-8 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.